N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route may include:
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Formation of the Pyrazole-Thiazole Intermediate
Starting Materials: 1H-pyrazole and 2-bromo-4-thiazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Coupling with Ethylamine
Intermediate: The pyrazole-thiazole intermediate is then reacted with ethylamine.
Reaction Conditions: This step typically requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
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Formation of the Quinazolinone Moiety
Starting Materials: 2-aminobenzamide and ethyl bromoacetate.
Reaction Conditions: The reaction is conducted in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) at room temperature.
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Final Coupling
Intermediate: The quinazolinone intermediate is coupled with the pyrazole-thiazole-ethylamine intermediate.
Reaction Conditions: This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the thiazole or pyrazole rings can lead to the formation of sulfoxides or N-oxides.
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Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction of the quinazolinone moiety can yield dihydroquinazolinones.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can modify the pyrazole or thiazole rings, introducing new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. For example, in cancer cells, this inhibition can result in reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the thiazole ring, which may affect its biological activity and specificity.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide, potentially altering its pharmacokinetic properties.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)butyramide: Contains a butyramide group, which may influence its solubility and bioavailability.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of pyrazole, thiazole, and quinazolinone moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16(10-23-12-20-15-5-2-1-4-14(15)17(23)26)19-8-6-13-11-27-18(22-13)24-9-3-7-21-24/h1-5,7,9,11-12H,6,8,10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNNMBTIGGKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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